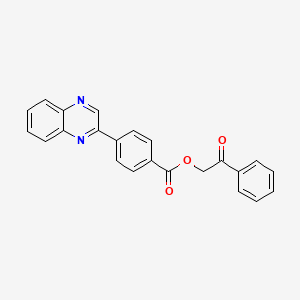![molecular formula C19H22ClN3O2 B4855107 1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4855107.png)
1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine
Descripción general
Descripción
1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is a promising molecule that has gained significant attention in the field of scientific research due to its potential applications.
Mecanismo De Acción
The mechanism of action of 1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine involves the inhibition of various enzymes and cellular processes that are essential for cancer cell growth and proliferation. It has been found to inhibit the activity of topoisomerase II, a key enzyme involved in DNA replication and repair. It also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and cell differentiation.
Biochemical and Physiological Effects:
Studies have shown that 1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine exhibits significant biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, leading to their death. It also inhibits angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. Additionally, it has been found to exhibit anti-inflammatory and immunomodulatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine has several advantages for lab experiments. It is readily available, easy to synthesize, and exhibits potent activity against various cancer cell lines and fungal strains. However, it also has some limitations. It is relatively unstable in solution and requires careful handling. Additionally, its mechanism of action is not fully understood, which limits its potential applications.
Direcciones Futuras
There are several future directions for the research on 1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine. One potential direction is to further investigate its mechanism of action and identify its molecular targets. This could lead to the development of more potent and selective derivatives with improved therapeutic efficacy. Another direction is to explore its potential applications in other scientific research areas, such as neurodegenerative diseases and infectious diseases. Finally, there is a need to conduct more preclinical and clinical studies to evaluate its safety and efficacy in humans.
Aplicaciones Científicas De Investigación
1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine has been extensively studied for its potential applications in various scientific research areas. It has been found to possess significant anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer. It has also been shown to exhibit potent antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus.
Propiedades
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-14-6-7-16(20)17(13-14)25-15(2)19(24)23-11-9-22(10-12-23)18-5-3-4-8-21-18/h3-8,13,15H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFBTLCQURGWOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(C)C(=O)N2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-5-methylphenoxy)-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,6-diethylphenyl)acetamide](/img/structure/B4855049.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methoxyphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4855052.png)

![4-tert-butyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4855070.png)
![2-bromo-N-[2-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B4855076.png)
![N-(4-methylbenzyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4855084.png)
![1-[2-(isopropylthio)benzoyl]-4-phenylpiperazine](/img/structure/B4855086.png)
![1-methyl-N-(3-{N-[(pentamethylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B4855101.png)
![2-(2-bromobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4855111.png)
![methyl [(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B4855114.png)
![7-benzyl-1,3-dimethyl-8-[4-(2-thienylcarbonyl)-1-piperazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4855121.png)
![3-(2-cyclohexylethyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4855123.png)
